The synthesis of (S)-(-)-propranolol hydrochloride can be achieved through several methods, with the most common involving the reaction of 1-naphthol with epichlorohydrin and isopropylamine. A notable method includes:
Alternative methods have been explored that utilize safer reagents and avoid toxic intermediates, such as using sodium borohydride in the reduction steps .
The molecular structure of (S)-(-)-propranolol hydrochloride can be represented as follows:
The structural formula can be depicted as:
(S)-(-)-Propranolol undergoes various chemical reactions that enhance its pharmacological properties or create derivatives. Key reactions include:
(S)-(-)-Propranolol acts primarily by blocking beta-adrenergic receptors located in the heart and vascular smooth muscle. This blockade leads to:
These properties are critical for formulation development in pharmaceuticals.
(S)-(-)-Propranolol hydrochloride has several scientific applications:
(S)-(-)-Propranolol hydrochloride ((S)-1-Isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride) is the pharmacologically active enantiomer of the β-adrenergic antagonist propranolol. Its molecular structure features a chiral center at the C2 position of the propanolamine side chain, conferring absolute (S) configuration. This stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the naphthyloxy group (1), oxymethylene group (2), hydroxyl group (3), and isopropylamino group (4) are oriented in a specific spatial arrangement [8]. The compound exhibits a specific optical rotation of [α]²⁵/D = −25.5° (c = 1.0 in ethanol), confirming its levorotatory character [3]. This enantiomeric purity (≥98%) is critical for receptor binding specificity, as the (S)-enantiomer demonstrates ~100-fold greater β-adrenergic receptor affinity than its (R)-(+)-counterpart due to optimal three-dimensional alignment with the receptor's chiral binding pocket [8] [10].
Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns for the enantiomer. In DMSO-d₆ solution, the 1H NMR spectrum at 82 MHz shows characteristic signals: the isopropyl methyl group appears as a doublet at 1.25 ppm (6H), the methine proton as a multiplet at 3.2 ppm (1H), the aliphatic chain protons at 3.16 ppm (2H, -CH₂-N), 4.13 ppm (2H, -O-CH₂-), and 4.39 ppm (1H, -CH-OH), and the hydroxyl proton as a doublet at 6.0 ppm. The naphthalene ring protons display complex coupling patterns between 6.7–8.3 ppm due to anisotropic effects [7].
Propranolol hydrochloride exhibits complex polymorphic behavior, with (R,S)-propranolol hydrochloride existing in at least three distinct crystalline forms (I, II, and III). Form II is the thermodynamically stable polymorph at room temperature found in commercial racemic samples, melting sharply at ~163°C. Form I (metastable) melts at ~163°C but displays higher solubility, while Form III (metastable) melts at a lower temperature of ~154°C [1]. These polymorphs are enantiotropically related, with Form II being the stable form under ambient conditions.
Table 1: Thermal and Stability Properties of Propranolol Hydrochloride Polymorphs
Polymorph | Melting Point (°C) | Relative Stability | Key Identification Methods |
---|---|---|---|
Form I | ~163 | Metastable | IR: Distinct C-O stretch at 1055 cm⁻¹; XRPD: Characteristic peaks at 8.3°, 9.7°, 12.4°, 16.7° |
Form II | ~161-163 | Stable (RT) | IR: Strong band at 1040 cm⁻¹; XRPD: Peaks at 12.7°, 16.6°, 17.2°, 22.0° |
Form III | ~154 | Metastable | IR: Unique fingerprint region; HSM: Inhomogeneous melting |
Forms I and II are readily differentiated by FTIR spectroscopy, X-ray powder diffraction (XRPD), and thermal behavior. Form I shows a distinct C-O stretching band at 1055 cm⁻¹, while Form II exhibits a strong band at 1040 cm⁻¹. XRPD patterns reveal characteristic peaks for Form I at 8.3°, 9.7°, 12.4°, and 16.7° (2θ), whereas Form II displays peaks at 12.7°, 16.6°, 17.2°, and 22.0° (2θ) [1] [4] [9]. Solubility studies demonstrate that Form I is >34% more soluble in n-octanol and exhibits faster dissolution rates in aqueous media than Form II, consistent with the heat of transition rule for enantiotropic systems [4]. Stability studies indicate Form II shows negligible conversion to Form I during long-term storage (1 year) under ambient conditions, though mechanical stress (grinding, compression) or temperature fluctuations can induce solid-state transitions in metastable forms [4].
The (S) and (R) enantiomers of propranolol hydrochloride exhibit significant differences in their dynamic interactions with biological targets and environmental matrices. Molecular dynamics simulations reveal that (S)-(-)-propranolol adopts a conformation that optimally positions its naphthalene ring and protonated secondary amine within the orthosteric binding pocket of β₁-adrenergic receptors. This allows for specific hydrogen bonding with Asn310 and hydrophobic stacking with Phe289 and Tyr308, whereas the (R)-(+)-enantiomer experiences steric clashes and suboptimal charge interactions [8].
Table 2: Comparative Biological and Physicochemical Properties of Propranolol Enantiomers
Property | (S)-(-)-Propranolol HCl | (R)-(+)-Propranolol HCl | Reference System |
---|---|---|---|
β₁-Adrenergic Receptor IC₅₀ | 12.8 nM | 1.4 µM | Radioligand binding (rat heart) |
SOX18 Transcription Inhibition | Weak | Strong (IC₅₀ ~10 µM) | Hemangioma stem cells |
Acute Aquatic Toxicity (LC₅₀) | 1.7 mg/L (D. magna) | 1.8 mg/L (D. magna) | 48-hour exposure |
Octanol-Water Log D (pH 7.4) | 1.16 | 1.16 | Shake-flask method |
In aquatic environments, however, enantiomeric differences in toxicity are species-dependent. For Daphnia magna, acute (48-h) toxicity shows minimal enantiospecificity (LC₅₀ ~1.7–1.8 mg/L), likely due to the absence of beta-type receptors in cladocerans. Conversely, chronic exposure in Pimephales promelas (fathead minnow) demonstrates greater toxicity for (S)-(-)-propranolol, aligning with its superior receptor affinity in vertebrates [10]. Remarkably, (R)-(+)-propranolol exhibits potent non-beta blocking activity by disrupting SOX18 transcription factor dimerization (IC₅₀ ~10 µM), interfering with chromatin binding dynamics and reducing target gene trans-activation—effects not observed with the (S)-enantiomer [5]. This SOX18 inhibition underlies (R)-(+)-propranolol's efficacy in inhibiting hemangioma-derived stem cell differentiation and vessel formation in murine models [5].
Quantum mechanical calculations (density functional theory, DFT) at the B3LYP/6-31G(d) level provide atomic-scale insights into the enantioselective binding of (S)-(-)-propranolol to β-adrenergic receptors. The protonated amine forms a critical salt bridge with Asp121³⁴⁹ of the transmembrane helix 3 (TM3), with an interaction energy of -42.7 kcal/mol. The naphthalene ring engages in π-π stacking with Phe290⁶⁴² (TM6) (-18.3 kcal/mol), while the oxymethylene linker stabilizes the complex via van der Waals contacts with Val114³⁴² [8].
Chirality-induced electronic differences profoundly impact binding:
Molecular docking (AutoDock Vina) combined with quantum mechanics/molecular mechanics (QM/MM) simulations confirms that (S)-(-)-propranolol binds the human β₂-adrenoceptor with ΔG = -9.8 kcal/mol, forming a hydrogen bond network involving Ser165⁴⁵³ (2.9 Å), Asn312⁷³⁹ (3.1 Å), and Tyr316⁷⁴³ (3.4 Å). The binding pose shows root-mean-square deviation (RMSD) < 0.8 Å during 100-ns molecular dynamics simulations, whereas the (R)-enantiomer induces receptor side-chain rearrangements that increase RMSD to >2.1 Å [8].
Compounds Mentioned
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0